N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
Overview
Description
The compound "N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine" is a member of the phenazin-2-amine derivatives, characterized by the presence of chlorophenyl groups and an imino group within its molecular structure. These types of compounds have attracted attention for their potential applications in material science, electronics, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar compounds typically involves palladium-catalyzed amination reactions, as seen in the production of novel bis(amine anhydride) monomers and poly(amine imide)s from reactions involving 4-chlorophthalic anhydride and various amines (Zhang et al., 2008). These methods highlight the use of palladium catalysis in facilitating the formation of complex nitrogen-containing compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to "N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine" is often elucidated using X-ray crystallography, providing insights into their three-dimensional conformation and intermolecular interactions. For instance, the X-ray structures of bis(amine anhydride)s revealed details about their molecular architecture and potential for forming polymers with high thermal properties (Li et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including substitutions and cycloadditions, to form a wide range of derivatives with diverse functionalities. The chemical reactivity is influenced by the presence of active functional groups, such as the imino and chlorophenyl groups, which can undergo nucleophilic attacks or act as electrophiles in reactions with nucleophiles.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and thermal stability, are critical for determining the compound's applicability in different domains. Poly(amine imide)s derived from similar synthesis processes exhibit high thermal stability and good solubility in aprotic solvents, indicating their potential utility in high-performance materials (Yang et al., 1992).
Scientific Research Applications
Application in Medicine
- Summary of the application : Clofazimine is a drug used in the treatment of leprosy. It has an empirical formula of C27H22Cl2N4 and a molecular weight of 473.40 .
Application in Pharmaceutical Research
- Summary of the application : Clofazimine has been used in research to improve the stability and dissolution of amorphous drugs .
- Methods of application or experimental procedures : In one study, the free surface of amorphous clofazimine was coated by dip coating in an alginate solution at pH 7 . The stability of the coated amorphous drug against crystallization was evaluated by X-ray diffraction and light microscopy . The effect of coating on dissolution rate was measured in simulated gastric fluid in a USP-II apparatus at 37°C .
- Results or outcomes obtained : Coated amorphous particles remained nearly amorphous after one year under the accelerated testing condition 40°C/75% R.H. and showed faster dissolution than uncoated particles . In the first hour of dissolution, coated amorphous particles dissolved 50% faster than uncoated amorphous particles, and a factor of 3 faster than crystalline particles of the same size .
Application in Polymer Nano-Coating
- Summary of the application : Clofazimine has been used in research to improve the stability and dissolution of amorphous drugs by polymer nano-coating .
- Methods of application or experimental procedures : In one study, the free surface of amorphous clofazimine was coated by dip coating in an alginate solution at pH 7 . The stability of the coated amorphous drug against crystallization was evaluated by X-ray diffraction and light microscopy . The effect of coating on dissolution rate was measured in simulated gastric fluid in a USP-II apparatus at 37°C .
- Results or outcomes obtained : Coated amorphous particles remained nearly amorphous after one year under the accelerated testing condition 40°C/75% R.H. and showed faster dissolution than uncoated particles . In the first hour of dissolution, coated amorphous particles dissolved 50% faster than uncoated amorphous particles, and a factor of 3 faster than crystalline particles of the same size .
properties
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZIPZIQIQTNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878650 | |
Record name | DES-ISOPROPYL CLOFAZIMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine | |
CAS RN |
102262-55-5 | |
Record name | N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102262555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES-ISOPROPYL CLOFAZIMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9RD5SBX98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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